
1-Methyl-2-(trifluoromethoxy)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-bromotoluene reacts with trifluoromethoxide anion under specific conditions . Another approach involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group directly onto the aromatic ring .
Industrial Production Methods: Industrial production of 1-Methyl-2-(trifluoromethoxy)benzene often employs scalable synthetic routes that ensure high yield and purity. The use of advanced trifluoromethylation reagents and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized to form trifluoromethyl ketones under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Trifluoromethyl ketones.
Reduction: Simplified aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-Methyl-2-(trifluoromethoxy)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methyl-2-(trifluoromethoxy)benzene exerts its effects involves the interaction of the trifluoromethoxy group with various molecular targets. The trifluoromethoxy group can influence the electronic properties of the aromatic ring, affecting its reactivity and interactions with other molecules . This can lead to changes in the compound’s binding affinity and specificity towards biological targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
- 1-Methyl-4-(trifluoromethoxy)benzene
- 1-Methyl-3-(trifluoromethoxy)benzene
- 1-Methoxy-2-(trifluoromethyl)benzene
Uniqueness: 1-Methyl-2-(trifluoromethoxy)benzene is unique due to the specific positioning of the trifluoromethoxy group, which significantly influences its chemical properties and reactivity compared to its isomers . This positional difference can lead to variations in the compound’s behavior in chemical reactions and its interactions with biological systems .
Biological Activity
Overview
1-Methyl-2-(trifluoromethoxy)benzene, also known as a trifluoromethoxy-substituted aromatic compound, has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethoxy group (-O-CF₃) attached to a methyl-substituted benzene ring. This unique structure contributes to its lipophilicity and reactivity, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethoxy group enhances the compound's ability to penetrate biological membranes, potentially leading to increased bioavailability and interaction with cellular components.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Gene Expression Regulation : Interaction with transcription factors may alter gene expression profiles.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail.
Anticancer Activity
Preliminary investigations have shown that this compound may possess anticancer properties. It has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines. The presence of the trifluoromethoxy group is believed to enhance its potency compared to non-fluorinated analogs.
Case Studies
-
Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of fluorinated compounds, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
Compound Activity (MIC µg/mL) Target Organism This compound 15 Staphylococcus aureus Control (non-fluorinated analog) 50 Staphylococcus aureus -
Anticancer Studies : In vitro studies conducted on various cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis at concentrations as low as 10 µM.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 12 HeLa (Cervical Cancer) 8
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Methyl-2-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via electrophilic aromatic substitution or coupling reactions. For example, toluene derivatives serve as starting materials, with trifluoromethoxy groups introduced using trifluoromethylation reagents (e.g., CF₃OTf) under inert conditions . Key parameters include:
- Catalysts : Palladium-based catalysts for coupling reactions (e.g., Sonogashira coupling in related compounds) .
- Solvents : Aprotic solvents like DMF or THF to stabilize intermediates .
- Temperature : Controlled heating (60–100°C) to avoid decomposition of labile trifluoromethoxy groups.
- Data Table :
Method | Starting Material | Catalyst/Solvent | Yield (%) | Reference |
---|---|---|---|---|
Electrophilic Substitution | Toluene derivative | CF₃OTf, DCM | 65–75 | |
Coupling Reaction | Iodoarene | Pd(PPh₃)₄, CuI, THF | 50–60 |
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethoxy group integration (~δ -55 to -60 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 194.13 for C₈H₆F₄O) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity >95% .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, reducing electron density on the aromatic ring. This enhances oxidative addition in Pd-catalyzed reactions but may hinder nucleophilic aromatic substitution due to deactivation .
- Experimental Design :
- Compare reactivity with analogs (e.g., -OCH₃ vs. -OCF₃) in Suzuki-Miyaura coupling.
- Use DFT calculations to map electron density distribution (software: Gaussian 16) .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated analogs?
- Case Study : Discrepancies in antifungal activity (e.g., Candida albicans IC₅₀ values) may arise from:
- Solubility : Use of DMSO vs. aqueous buffers alters bioavailability .
- Assay Conditions : Varying pH or incubation times affect metabolic stability .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and validate with positive controls (e.g., fluconazole) .
Q. How can computational modeling predict the metabolic stability of this compound derivatives?
- Methodology :
- ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP, CYP450 inhibition, and half-life .
- Docking Studies : AutoDock Vina to simulate interactions with cytochrome P450 enzymes .
Comparative and Mechanistic Questions
Q. How does the positional isomerism of substituents affect physicochemical properties?
- Comparison :
- This compound vs. 1-Methyl-4-(trifluoromethoxy)benzene :
- Boiling Point : Higher for para-isomers due to symmetry (ΔT ~10–15°C) .
- Lipophilicity : Ortho-substitution increases logP by 0.3–0.5 units .
Q. What are the challenges in scaling up laboratory synthesis to gram-scale production?
- Optimization Steps :
- Purification : Replace column chromatography with recrystallization (solvent: hexane/EtOAc) .
- Reactor Design : Transition from batch to flow chemistry for exothermic trifluoromethylation steps .
Properties
IUPAC Name |
1-methyl-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKPBFKOUVIQTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545309 | |
Record name | 1-Methyl-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42908-77-0 | |
Record name | 1-Methyl-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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